![molecular formula C17H16Cl2N2O3S B11166955 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11166955.png)
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an indole moiety. The presence of the indole nucleus makes it a significant compound in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring . This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution of chlorine atoms can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,5-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression . The sulfonamide group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.
5-methoxy-2-methyl-3-indoleacetic acid: A compound with a similar indole moiety but different functional groups.
Uniqueness
2,5-Dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16Cl2N2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-24-13-3-5-16-14(9-13)11(10-20-16)6-7-21-25(22,23)17-8-12(18)2-4-15(17)19/h2-5,8-10,20-21H,6-7H2,1H3 |
InChI Key |
XAQDXWVNBLTSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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